molecular formula C20H22N2O3S B2524426 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 942012-58-0

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2524426
CAS No.: 942012-58-0
M. Wt: 370.47
InChI Key: HSCQQCKETKEMSW-UHFFFAOYSA-N
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics utilized for the therapy of bacterial infections caused by various microorganisms. Beyond their antibacterial properties, sulfonamides have expanded their utility to include a range of therapeutic applications. Specifically, sulfonamides have been investigated for their roles in treating diseases such as cancer, Alzheimer's disease, glaucoma, inflammation, and even dandruff. Their antiviral capabilities, particularly as HIV protease inhibitors (e.g., amprenavir), underscore their importance in addressing global health challenges. The development of sulfonamide derivatives has led to innovative treatments across a spectrum of conditions, highlighting their versatility and ongoing potential in drug development (Gulcin & Taslimi, 2018).

Sulfonamide-Based Drug Development

The chemical structure of sulfonamides allows for significant versatility in drug development, enabling the synthesis of a wide range of derivatives. This adaptability has resulted in the discovery of drugs with potent anticancer, antimicrobial, and anti-inflammatory activities. Recent advances in sulfonamide research have focused on optimizing these compounds for increased efficacy and reduced toxicity, with notable applications in developing antimicrobial and anticancer agents. This research emphasizes the critical role of sulfonamides in medicinal chemistry and their potential to contribute to new therapeutic solutions (Carta, Scozzafava, & Supuran, 2012).

Environmental Impact and Remediation Strategies

In addition to their medicinal applications, sulfonamides have been the focus of environmental studies, particularly regarding their persistence and impact on microbial communities. Research into the environmental behavior of sulfonamides, including their degradation and the development of resistance genes in microbial populations, provides crucial insights into managing their ecological footprint. Such studies are vital for informing sustainable practices in pharmaceutical disposal and environmental remediation efforts, ensuring that the benefits of sulfonamides in healthcare do not come at the expense of environmental health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can exhibit different biological profiles depending on the spatial orientation of substituents and different binding modes to enantioselective proteins .

Future Directions

The field of medicinal chemistry continues to explore the use of pyrrolidine derivatives for the development of new drugs . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

Properties

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-20-6-3-13-22(20)18-10-8-17(9-11-18)21-26(24,25)19-12-7-15-4-1-2-5-16(15)14-19/h7-12,14,21H,1-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCQQCKETKEMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.